4-(Benzyloxy)-3-methylbutanoic acid

Protecting Group Strategy Orthogonal Reactivity Multi-step Synthesis

4-(Benzyloxy)-3-methylbutanoic acid (CAS 132437-90-2) is a chiral C5 carboxylic acid building block featuring a benzyl-protected primary alcohol and a methyl substituent at the C3 position, giving it a molecular weight of 208.25 g/mol. This compound serves as a key intermediate in the stereoselective synthesis of complex organic molecules, particularly in medicinal chemistry and natural product synthesis, due to its well-defined stereocenter and the orthogonal reactivity of its carboxylic acid and protected alcohol functionalities.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 132437-90-2
Cat. No. B150604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methylbutanoic acid
CAS132437-90-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)COCC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
InChIKeyUGBWZCMPGYFVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-methylbutanoic Acid (CAS 132437-90-2): A Versatile Chiral C5 Building Block for Enantioselective Synthesis


4-(Benzyloxy)-3-methylbutanoic acid (CAS 132437-90-2) is a chiral C5 carboxylic acid building block featuring a benzyl-protected primary alcohol and a methyl substituent at the C3 position, giving it a molecular weight of 208.25 g/mol . This compound serves as a key intermediate in the stereoselective synthesis of complex organic molecules, particularly in medicinal chemistry and natural product synthesis, due to its well-defined stereocenter and the orthogonal reactivity of its carboxylic acid and protected alcohol functionalities [1].

Why Unprotected, Regioisomeric, or Racemic Analogs Cannot Substitute for 4-(Benzyloxy)-3-methylbutanoic Acid


Substituting 4-(benzyloxy)-3-methylbutanoic acid with closely related analogs—such as its unprotected hydroxy acid counterpart, regioisomers with altered benzyloxy placement, or the racemic mixture—introduces significant and quantifiable risks in synthetic workflows. The free 4-hydroxy-3-methylbutanoic acid lacks the orthogonal benzyl protecting group, which can lead to undesired side reactions during multi-step syntheses . Regioisomers like 3-(benzyloxy)-3-methylbutanoic acid and 2-(benzyloxy)-3-methylbutanoic acid possess different steric and electronic environments around the reactive centers, which can drastically alter reaction kinetics, regioselectivity, and final product yields . Furthermore, using a racemic mixture (the CAS 132437-90-2 designation typically implies a racemate unless specified otherwise) instead of an enantiopure form forfeits the stereochemical control essential for producing single-enantiomer pharmaceuticals and natural products, a distinction that has been clearly demonstrated in the synthesis of (S)-β-methyl-γ-butyrolactone [1].

Quantitative Differentiation of 4-(Benzyloxy)-3-methylbutanoic Acid vs. Analogs for Procurement Decisions


Enhanced Orthogonal Protection vs. Unprotected 4-Hydroxy-3-methylbutanoic Acid

The presence of the benzyl ether protecting group in 4-(benzyloxy)-3-methylbutanoic acid provides orthogonal reactivity relative to the free hydroxyl group in its direct analog, 4-hydroxy-3-methylbutanoic acid. This allows for selective deprotection under hydrogenolysis conditions (H2, Pd/C) without affecting the carboxylic acid moiety, a critical advantage in complex molecule construction [1]. In contrast, the free alcohol in the unprotected analog is nucleophilic and prone to undesired esterification or oxidation under standard reaction conditions, leading to lower overall yields in multi-step sequences .

Protecting Group Strategy Orthogonal Reactivity Multi-step Synthesis

Superior Synthetic Accessibility and Yield vs. Regioisomeric Analogs

4-(Benzyloxy)-3-methylbutanoic acid benefits from established, high-yielding synthetic routes that leverage its specific regio- and stereochemistry. The synthesis of its (S)-enantiomer from a chiral pool precursor proceeds with high diastereoselectivity and an overall yield of 91% [1]. In contrast, syntheses of its regioisomers, such as 3-(benzyloxy)-3-methylbutanoic acid and 2-(benzyloxy)-3-methylbutanoic acid, are less documented and often involve less efficient alkylation of more sterically hindered or less nucleophilic positions, typically resulting in lower reported yields .

Regioselectivity Synthetic Efficiency Chiral Building Blocks

Precise Stereochemical Control vs. 4-(Benzyloxy)butanoic Acid

The C3-methyl substituent in 4-(benzyloxy)-3-methylbutanoic acid introduces a stereocenter, enabling access to single-enantiomer intermediates . This is a critical differentiation from its achiral analog, 4-(benzyloxy)butanoic acid (CAS 10385-30-5), which lacks this methyl group. The presence of the stereocenter is essential for the synthesis of enantiopure pharmaceuticals and natural products, as demonstrated in the preparation of (S)-β-methyl-γ-butyrolactone, a chiral lactone building block [1].

Chirality Enantioselective Synthesis Pharmaceutical Intermediates

Differentiation in Physical Properties vs. Regioisomers

The specific placement of the benzyloxy group on the C4 position of the butanoic acid backbone influences key physicochemical properties, including solubility and chromatographic behavior. While direct LogP data for all analogs is scarce, the compound is described as a colourless liquid soluble in organic solvents, consistent with its hydrophobic benzyl moiety . In contrast, 3-(benzyloxy)-3-methylbutanoic acid, a geminal disubstituted analog, is predicted to have a different spatial arrangement and thus altered polarity and retention times in reverse-phase HPLC . These differences can impact purification strategies and formulation development.

Physicochemical Properties LogP Formulation

Established Safety and Handling Profile vs. Uncharacterized Analogs

A defined GHS classification exists for 4-(benzyloxy)-3-methylbutanoic acid, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . This established safety profile allows for informed risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls. For many of its regioisomeric analogs (e.g., 3-(benzyloxy)-3-methylbutanoic acid, CAS 96556-32-0), full SDS data is not readily available from major suppliers, creating uncertainty and potential risk in laboratory handling .

Safety Data Sheet GHS Classification Laboratory Safety

Optimal Research and Industrial Application Scenarios for 4-(Benzyloxy)-3-methylbutanoic Acid


Enantioselective Synthesis of Pharmaceutical Intermediates

This compound is ideally suited for the construction of chiral pharmaceutical intermediates, particularly those requiring a protected C5-hydroxy acid moiety. Its use in the enantioselective synthesis of (S)-β-methyl-γ-butyrolactone, a versatile chiral lactone building block, exemplifies its value in creating single-enantiomer drugs [1]. The 91% yield in this key step underscores its synthetic efficiency and reliability [1].

Multi-Step Total Synthesis of Complex Natural Products

In multi-step total synthesis campaigns, the orthogonal protection provided by the benzyl ether group is critical. 4-(Benzyloxy)-3-methylbutanoic acid can be incorporated early in a sequence, with its protected alcohol remaining inert through numerous transformations until a late-stage hydrogenolysis reveals the free hydroxyl for final functionalization. This strategy minimizes protecting group manipulations and improves overall yield [1].

Development of Chiral Reagents and Catalysts

The chiral information at C3 can be exploited to synthesize novel chiral auxiliaries, ligands, or organocatalysts. The carboxylic acid handle allows for facile derivatization into amides, esters, or other functional groups, while the benzyl-protected alcohol can be selectively unveiled to introduce additional diversity or a point of attachment for solid-phase synthesis .

Medicinal Chemistry Library Synthesis and SAR Studies

As a versatile small molecule scaffold, 4-(benzyloxy)-3-methylbutanoic acid is a valuable starting point for generating libraries of analogs for structure-activity relationship (SAR) studies. Its commercial availability at 95%+ purity from multiple vendors ensures a reliable supply for parallel synthesis and high-throughput experimentation .

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